molecular formula C17H22N2O2 B11506767 ethyl 4-[(benzylamino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

ethyl 4-[(benzylamino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B11506767
M. Wt: 286.37 g/mol
InChI Key: QHEQWDJMQSUZDF-UHFFFAOYSA-N
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Description

Ethyl 4-[(benzylamino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with benzylamino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(benzylamino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of Benzylamino Group: The benzylamino group can be introduced via a nucleophilic substitution reaction, where benzylamine reacts with a suitable leaving group on the pyrrole ring.

    Esterification: The carboxylate group is introduced through esterification, where the carboxylic acid group reacts with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(benzylamino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the benzylamino group to a primary amine.

    Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides, amines, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or primary amines.

Scientific Research Applications

Ethyl 4-[(benzylamino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-[(benzylamino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with active sites, while the ester group can participate in esterification or hydrolysis reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(methylamino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
  • Ethyl 4-[(phenylamino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
  • Ethyl 4-[(dimethylamino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

Uniqueness

Ethyl 4-[(benzylamino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and development.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

ethyl 4-[(benzylamino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C17H22N2O2/c1-4-21-17(20)16-12(2)15(13(3)19-16)11-18-10-14-8-6-5-7-9-14/h5-9,18-19H,4,10-11H2,1-3H3

InChI Key

QHEQWDJMQSUZDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)CNCC2=CC=CC=C2)C

Origin of Product

United States

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